molecular formula C14H17NO3 B8450847 (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester

(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8450847
M. Wt: 247.29 g/mol
InChI Key: XVFKQIPKRSNKQQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester typically involves the esterification of proline followed by the acylation of the resulting ester with phenylacetyl chloride. The process can be summarized in the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2S)-1-(phenylacetyl)pyrrolidine-2-carboxylic acid methyl ester can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the study of neuroprotection, cognitive enhancement, and organic synthesis.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-8-5-9-15(12)13(16)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1

InChI Key

XVFKQIPKRSNKQQ-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCCN1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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